molecular formula C22H22Cl2N6O2 B11620192 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea

1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea

Cat. No.: B11620192
M. Wt: 473.4 g/mol
InChI Key: HARXSLFCNNFZRR-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]urea is a synthetic organic compound with a complex structure It is characterized by the presence of dichlorophenyl, dimethylpyrimidinyl, and ethoxyphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]urea typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 3,4-dichloroaniline: This intermediate is synthesized by the chlorination of aniline using chlorine gas in the presence of a catalyst.

    Formation of 3,4-dichlorophenyl isocyanate: The 3,4-dichloroaniline is then reacted with phosgene to form 3,4-dichlorophenyl isocyanate.

    Condensation with 4,6-dimethylpyrimidin-2-amine: The 3,4-dichlorophenyl isocyanate is condensed with 4,6-dimethylpyrimidin-2-amine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch processing: Involves the sequential addition of reactants in a controlled environment.

    Continuous flow processing: Utilizes a continuous flow reactor to maintain a steady production rate.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine
  • 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

Uniqueness

3-(3,4-Dichlorophenyl)-1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22Cl2N6O2

Molecular Weight

473.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-ethoxyphenyl)carbamimidoyl]urea

InChI

InChI=1S/C22H22Cl2N6O2/c1-4-32-19-8-6-5-7-18(19)28-21(29-20-25-13(2)11-14(3)26-20)30-22(31)27-15-9-10-16(23)17(24)12-15/h5-12H,4H2,1-3H3,(H3,25,26,27,28,29,30,31)

InChI Key

HARXSLFCNNFZRR-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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